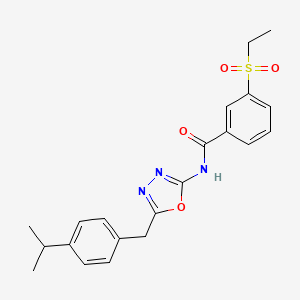
3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a 1,3,4-oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the ethylsulfonyl group: This step often involves sulfonylation reactions using reagents like ethylsulfonyl chloride in the presence of a base.
Coupling with benzamide: The final step involves coupling the oxadiazole derivative with a benzamide precursor, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted benzamides and oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Biochemical Pathways: It can influence biochemical pathways by acting as an inhibitor or activator of key enzymes.
Material Properties: In materials science, its electronic structure can affect the conductivity, luminescence, or other properties of the materials it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(methylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(ethylsulfonyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methyl group on the benzyl ring instead of an isopropyl group.
Uniqueness
The unique combination of the ethylsulfonyl group and the 1,3,4-oxadiazole ring in 3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide provides distinct chemical and physical properties that can be leveraged in various applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
1171161-40-2 |
|---|---|
Molekularformel |
C21H23N3O4S |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
3-ethylsulfonyl-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H23N3O4S/c1-4-29(26,27)18-7-5-6-17(13-18)20(25)22-21-24-23-19(28-21)12-15-8-10-16(11-9-15)14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,22,24,25) |
InChI-Schlüssel |
UCKGZHOTEGHZHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one](/img/structure/B14126544.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B14126549.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
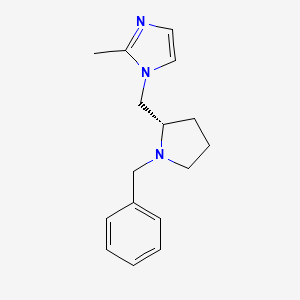
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
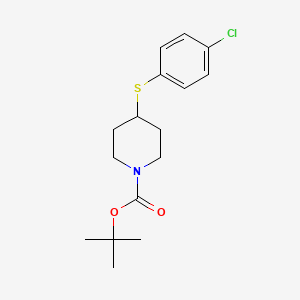
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)
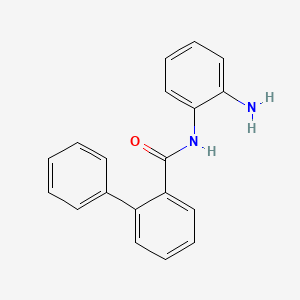
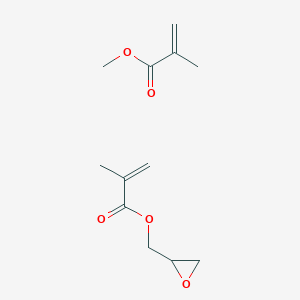

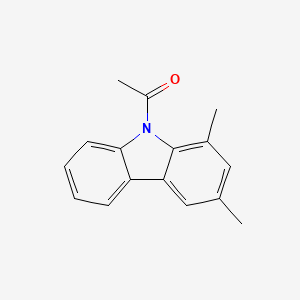
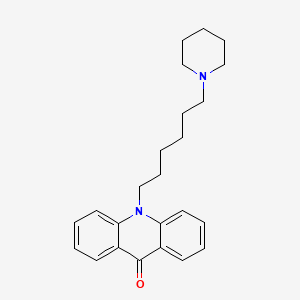
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
